Cgp 29030A

Beschreibung

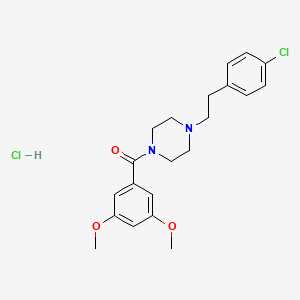

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c1-26-19-13-17(14-20(15-19)27-2)21(25)24-11-9-23(10-12-24)8-7-16-3-5-18(22)6-4-16;/h3-6,13-15H,7-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLXGFIBROXFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=C(C=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150327 | |

| Record name | Cgp 29030A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113240-27-0 | |

| Record name | Cgp 29030A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113240270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 29030A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Pharmacological Characterization of Cgp 29030a

In Vivo Evaluation of Antinociceptive Properties

The antinociceptive, or pain-reducing, properties of CGP 29030A have been demonstrated through in vivo studies that assessed its analgesic action in rodent models and the specificity of these effects on pain pathways.

Analgesic Action in Rodent Models

In rodent models, this compound has shown a marked analgesic action. The compound's effects were observed to be significant, with a rapid onset of action of approximately 10 minutes. nih.gov

Neurophysiological Investigations of Neuronal Modulation

Neurophysiological studies have delved into the specific ways this compound modulates neuronal activity, focusing on its impact on dorsal horn neurons involved in processing pain signals and on motor neurons that control muscle function.

Impact on Nociceptive Dorsal Horn Neuron Activity

This compound exhibits a pronounced inhibitory action on presumably nociceptive dorsal horn neurons. nih.gov These neurons are responsible for processing input from high-threshold mechanosensitive receptors located in the skin and deep somatic tissues such as muscles, tendons, and joints. nih.gov

Effects on Gamma-Motoneuron Function and Motor Output

The compound also influences motor output by inhibiting gamma-motoneurons that supply the gastrocnemius-soleus muscle. nih.gov This inhibitory effect on gamma-motoneurons suggests a potential for this compound to be beneficial in conditions where painful disorders are accompanied by increased motor activity, such as cramps or spasms. nih.gov

Differential Responsiveness of High-Threshold and Low-Threshold Mechanosensitive Receptors to this compound

A key finding in the preclinical characterization of this compound is its differential effect on neurons processing sensory information from different types of receptors. The compound markedly inhibits dorsal horn neurons that receive input from high-threshold mechanosensitive receptors, which are typically activated by noxious stimuli. nih.gov In contrast, neurons that process input from low-threshold mechanosensitive receptors in the skin and deep tissues were not affected by this compound. nih.gov This demonstrates a specific action on dorsal horn neurons that are likely involved in mediating pain. nih.gov

Table 1: Effect of this compound on Different Neuron Types

| Neuron Type | Input Source | Effect of this compound |

|---|---|---|

| Nociceptive Dorsal Horn Neurons | High-Threshold Mechanosensitive Receptors | Marked Inhibition |

| Dorsal Horn Neurons | Low-Threshold Mechanosensitive Receptors | No Effect |

Table 2: Summary of Preclinical Findings for this compound

| Pharmacological Property | Finding |

|---|---|

| Onset of Action | Approximately 10 minutes |

| Site of Action | Supraspinal Central Nervous System |

| Effect on Blood Pressure | No systemic effects observed |

Determination of Central Nervous System Site of Action

The preclinical evaluation of this compound has sought to identify its primary site of action within the central nervous system to understand its analgesic mechanisms. Research indicates a significant role for higher brain centers, with evidence pointing away from the spinal cord as the principal location of its effects.

The table below summarizes the key findings that support a supraspinal site of action for this compound.

| Experimental Model | Observation | Implication |

| Anesthetized rats and cats | This compound exhibited a marked inhibitory action on presumably nociceptive dorsal horn neurons. nih.gov | The compound has a specific action on neurons that likely mediate pain. nih.gov |

| Spinalized animals | Lack of effect of this compound on nociceptive neurons. nih.gov | The site of action is not the segmental spinal cord but the supraspinal CNS. nih.govresearchgate.net |

The assertion that this compound acts at a supraspinal level is further reinforced by the lack of a direct effect on the segmental spinal cord. nih.govresearchgate.net In experimental models where the spinal cord was surgically isolated from the brain (spinalized animals), the administration of this compound did not inhibit the activity of nociceptive neurons. nih.gov This finding is critical as it indicates that the compound does not exert its analgesic effects by directly modulating pain processing within the spinal cord segments. Instead, the data strongly suggest that this compound's influence on spinal neurons is a consequence of its action on higher-order neurons located in the brain, which in turn regulate spinal cord function. nih.gov

The following table outlines the research findings that lead to the exclusion of the segmental spinal cord as the primary site of action.

| Finding | Rationale for Exclusion |

| In spinalized animals, this compound had no effect on nociceptive neurons. nih.gov | If the primary site of action were the spinal cord, an effect would have been observed even after severing the connection to the brain. |

| The analgesic action is dependent on intact pathways from the brain. | This points to a mechanism involving descending inhibitory or modulatory pathways that are controlled at a supraspinal level. |

Molecular and Cellular Mechanisms Underlying Cgp 29030a Activity

Receptor Ligand Profiling and Interactions

Investigations into the molecular targets of CGP 29030A have explored its binding affinity and functional interactions with various neurotransmitter receptors.

Exploration of Serotonin (B10506) Receptor Ligand Potential (specifically 5-HT2A subtype)

Research suggests that this compound may act as a serotonin receptor ligand, with particular interest in its affinity for the 5-HT2A subtype. ontosight.ai The 5-HT2A receptor is a G protein-coupled receptor (GPCR) widely expressed in the central nervous system and peripheral tissues, involved in diverse physiological processes. researchgate.netnih.govnih.gov While the precise nature of this compound's interaction with the 5-HT2A receptor (e.g., agonist, antagonist, or modulator) requires further detailed exploration, its potential to bind to this receptor highlights a possible mechanism for its observed neurobiological effects. ontosight.ai Serotonin receptors, including the 5-HT2A subtype, are known to couple primarily to phospholipase C (PLC) upon activation, initiating intracellular signaling cascades. researchgate.netnih.gov

Interactions with GABAB Receptors

Studies have also indicated potential interactions between this compound and GABAB receptors. dntb.gov.ua GABAB receptors are metabotropic receptors that function as heterodimers and are involved in inhibitory neurotransmission in the central nervous system. nih.govdoria.fi While direct binding data of this compound to GABAB receptors is not extensively detailed in the provided search results, the mention of this interaction suggests that this compound may influence GABAergic signaling pathways. dntb.gov.ua GABAB receptors are known to couple to G proteins, leading to the modulation of downstream effectors such as adenylyl cyclase and ion channels. nih.govdoria.fi

Proposed Intracellular Signaling Pathways Modulated by this compound

The effects of this compound on neuronal activity suggest its involvement in modulating intracellular signaling pathways downstream of receptor activation.

Elucidation of Pathways Involved in Nociceptive Signal Processing Inhibition

This compound has been shown to exhibit a marked inhibitory action on nociceptive dorsal horn neurons, which are crucial for processing pain signals. evitachem.comresearchgate.netnih.gov This inhibition is specific to neurons processing input from high-threshold mechanosensitive receptors in deep somatic tissues (muscle, tendon, joint) and skin, while neurons receiving input from low-threshold mechanosensitive receptors are unaffected. researchgate.netnih.gov This selective action suggests that this compound interferes with specific pathways involved in the transmission or modulation of pain signals originating from these tissues. researchgate.netnih.gov The lack of effect in spinalized animals indicates that the primary site of action is likely supraspinal, influencing descending inhibitory pathways that modulate spinal nociceptive processing. researchgate.netnih.gov Nociceptive signaling involves complex interactions in the dorsal horn between afferent neurons, interneurons, and descending modulatory pathways, utilizing various neurotransmitters including glutamate, substance P, glycine, and gamma-aminobutyric acid (GABA). ucl.ac.uk While the precise intracellular pathways modulated by this compound in this context require further investigation, its supraspinal action suggests an influence on descending pain control systems, which can involve opioidergic, adrenergic, and serotoninergic components. researchgate.netphysio-pedia.com

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Structural Moieties Essential for Biological Efficacy

The chemical structure of CGP 29030A features a piperazine (B1678402) ring substituted with a 3,5-dimethoxybenzoyl group and a 4-chlorophenethyl group. ontosight.ai Research into the effects of this compound has indicated a marked inhibitory action on presumably nociceptive dorsal horn neurons in rats and cats. nih.gov This effect was observed at doses of 10 mg/kg orally and higher, with a relatively fast onset of action. nih.gov Importantly, the compound did not affect neurons with input from low-threshold mechanosensitive receptors, suggesting a specific action on neurons involved in pain processing. nih.gov The lack of effect in spinalized animals suggests a supraspinal site of action within the central nervous system (CNS). nih.gov

Comparative Analysis with Other Piperazine Derivatives for Structure-Function Insights

Piperazine derivatives represent a broad class of compounds with diverse biological activities. ontosight.ai Comparing the structure and activity of this compound with other piperazine derivatives known to interact with similar or different targets can provide valuable insights into structure-function relationships.

While direct comparative studies detailing the SAR of this compound against a panel of closely related piperazine derivatives were not extensively found in the provided search results, the general understanding of piperazine chemistry and its role in medicinal chemistry allows for certain inferences. Piperazine rings can act as linkers or core structures, with the attached substituents dictating the compound's physicochemical properties and its ability to interact with specific biological targets, such as G protein-coupled receptors (GPCRs). doria.fi The nature, position, and stereochemistry of substituents on the piperazine ring and its attached functional groups significantly influence binding affinity, selectivity, and efficacy.

For instance, other piperazine derivatives have been explored as ligands for various receptors, including adrenergic receptors doria.fi and serotonin (B10506) receptors. The specific arrangement of the 3,5-dimethoxybenzoyl and 4-chlorophenethyl groups around the piperazine core in this compound is likely responsible for its observed affinity for the 5-HT2A receptor and its specific effects on nociceptive neurons. ontosight.ainih.gov Variations in these substituents in other piperazine derivatives would lead to altered binding profiles and potentially different biological outcomes.

Advanced Methodologies in Cgp 29030a Research

Electrophysiological Recording Techniques for Neuronal Activity Assessment

Electrophysiological recording techniques have been instrumental in understanding the effects of CGP 29030A on neuronal activity, particularly within the central nervous system. Studies utilizing these methods in anesthetized rats and cats have focused on the compound's influence on dorsal horn neurons and gamma-motoneurons. researchgate.netnih.gov

Research has shown that this compound exhibits a notable inhibitory action on dorsal horn neurons that are presumed to be nociceptive, meaning they process input from high-threshold mechanosensitive receptors located in the skin and deep somatic tissues such as muscle, tendon, and joint. researchgate.netnih.gov This effect was observed at doses of 10 mg/kg orally and higher, with a rapid onset of action, approximately 10 minutes. researchgate.netnih.gov In contrast, the compound did not affect neurons receiving input from low-threshold mechanosensitive receptors in the skin and deep tissues, suggesting a specific action on neurons involved in pain pathways. researchgate.netnih.gov

Further electrophysiological investigations indicated that this compound's site of action is likely supraspinal rather than within the segmental spinal cord, as its effects on nociceptive neurons were absent in spinalized animals. researchgate.netresearchgate.net In addition to its effects on dorsal horn neurons, this compound was also found to inhibit gamma-motoneurons, which supply muscle spindles and are involved in reflex muscle shortening. researchgate.netresearchgate.net This inhibition occurred at higher doses, equal to or exceeding 30 mg/kg. researchgate.netresearchgate.net

These electrophysiological findings highlight this compound's selective inhibitory effects on specific neuronal populations, providing a basis for its potential analgesic properties and its possible benefit in conditions involving increased motor activity like cramp (B10822548) or spasm. researchgate.netresearchgate.net

Detailed research findings from electrophysiological studies could be presented in a table format, illustrating the effect of this compound on the firing rate of different types of neurons (e.g., nociceptive dorsal horn neurons, non-nociceptive dorsal horn neurons, gamma-motoneurons) at various concentrations or doses, along with the observed onset and duration of action.

Behavioral Paradigms for Quantifying Antinociception in Animal Models

Behavioral paradigms are crucial for evaluating the potential analgesic (antinociceptive) effects of compounds like this compound in living organisms. These models are designed to quantify the reduction in pain sensation or response in animals following administration of the compound. While specific detailed behavioral data for this compound in standard antinociception models (e.g., hot plate test, tail flick test, writhing test) were not extensively detailed in the provided search results, the electrophysiological data strongly support an analgesic action. researchgate.netnih.govresearchgate.netmolnova.com

The observed specific inhibitory action on nociceptive dorsal horn neurons, which are integral to pain processing, directly correlates with the expectation of antinociceptive effects in behavioral assays. researchgate.netnih.gov The finding that this compound has a "marked and specific analgesic action" is derived from the comprehensive evaluation of its effects, including those assessed through behavioral observations or inferred from neuronal activity changes in response to noxious stimuli. researchgate.netresearchgate.net

Behavioral studies would typically involve inducing a painful stimulus in animals and then measuring their response (e.g., latency to withdraw, number of writhes) after treatment with this compound compared to a control group. The reduction in the pain response would be quantified to determine the compound's antinociceptive efficacy.

A hypothetical data table for behavioral studies might show the effect of different doses of this compound on the latency to respond in a thermal pain test or the reduction in the number of abdominal constrictions in a chemical-induced writhing test, compared to vehicle-treated animals.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are fundamental techniques used to characterize the interaction of a compound with specific receptors or binding sites within biological tissues. These assays utilize a radioactively labeled ligand (radioligand) that binds to the target site, and the binding of an unlabeled test compound, such as this compound, is measured by its ability to displace the radioligand. uwec.edugiffordbioscience.com This allows for the determination of the affinity of the test compound for the binding site.

Research into this compound has explored its potential as a ligand for serotonin (B10506) receptors, specifically mentioning the 5-HT2A receptor subtype. ontosight.ai Radioligand binding assays are the standard methodology for quantifying such interactions and determining the binding affinity (expressed as Ki or IC50 values) of this compound for the 5-HT2A receptor or other potential targets. uwec.edusygnaturediscovery.comdiscoverx.com

While specific quantitative binding data (like Ki values) for this compound at the 5-HT2A receptor were not explicitly provided in the search results, the mention of this potential interaction indicates that radioligand binding studies have been conducted or are relevant to understanding this compound's mechanism of action. ontosight.ai These assays typically involve incubating cell membranes or tissue sections containing the receptor with a fixed concentration of a radiolabeled ligand specific for the target receptor and varying concentrations of the unlabeled test compound (this compound). uwec.edugiffordbioscience.com The amount of bound radioligand is measured, and the displacement curve is analyzed to determine the affinity of the test compound. uwec.edusygnaturediscovery.com

Radioligand binding assays are essential for identifying the molecular targets of this compound and understanding the strength of its interaction with these targets, which is crucial for correlating its observed electrophysiological and behavioral effects with specific molecular mechanisms. uwec.edusygnaturediscovery.com

A data table for radioligand binding studies could present the binding affinity (e.g., Ki or IC50 value) of this compound for the 5-HT2A receptor and potentially other receptors tested, along with the radioligand used and the source of the receptor (e.g., cell line, tissue).

Preclinical Therapeutic Potential and Research Applications

Implications for Painful Disorders Characterized by Increased Motor Activity (e.g., cramp (B10822548), spasm)

Preclinical studies suggest that CGP 29030A may be beneficial in the treatment of painful disorders complicated by increased motor activity, such as cramp and spasm. researchgate.netnih.gov This potential is linked to its observed inhibitory effect on gamma-motoneurons. researchgate.netnih.gov Gamma-motoneurons supply muscle spindles and are involved in reflex muscle shortening, which contributes to muscle spasm. psu.edu Inhibition of dorsal horn neurons, which this compound affects, can indirectly inhibit the discharge from gamma afferents. psu.edu

Data from studies in anesthetized rats and cats demonstrated that this compound inhibited gamma-motoneurons supplying the gastrocnemius-soleus muscle. researchgate.netnih.gov This effect was observed at higher doses, specifically equal to and exceeding 30 mg/kg. researchgate.netnih.gov The ability of this compound to inhibit both nociceptive dorsal horn neurons and gamma-motoneurons underlies its potential in addressing the complex interplay between pain and motor activity in certain conditions. researchgate.netnih.gov

Below is a summary of the observed effects of this compound on neuronal activity:

| Neuron Type | Effect | Dose (mg/kg p.o.) | Onset of Action (approx.) |

| Nociceptive dorsal horn neurons | Inhibitory | ≥ 10 | 10 minutes |

| Low-threshold mechanosensitive neurons | No effect | Not specified | Not specified |

| Gamma-motoneurons | Inhibitory | ≥ 30 | Not specified |

Research Tool in Investigating Nociceptive Processing

This compound has been utilized as a research tool to investigate nociceptive processing, particularly at the level of the dorsal horn neurons in the spinal cord. Studies in anesthetized rats and cats have shown that this compound exhibits a marked inhibitory action on presumably nociceptive dorsal horn neurons. researchgate.netnih.gov These are neurons that process input from high-threshold mechanosensitive receptors located in the skin and deep somatic tissues, including muscle, tendon, and joint. researchgate.netnih.gov

Significant inhibitory effects on these neurons were observed at oral doses of 10 mg/kg and higher, with a rapid onset of action of approximately 10 minutes. researchgate.netnih.gov In contrast, the compound did not affect neurons receiving input from low-threshold mechanosensitive receptors in the skin and deep tissues, indicating a specific action on neurons likely involved in pain transmission. researchgate.netnih.gov

Further research using spinalized animals suggested that the site of action for this compound's effect on nociceptive neurons is not the segmental spinal cord but rather the supraspinal central nervous system. researchgate.netnih.gov This indicates that the compound's analgesic effects are likely mediated through descending pain inhibitory pathways originating in the brain. The specific inhibition of nociceptive dorsal horn neurons by this compound makes it a valuable probe for studying the mechanisms of pain signaling and modulation within the central nervous system. researchgate.netnih.gov

Future Research Directions for Cgp 29030a

Exploration of Novel Receptor Targets and Signaling Crosstalk

Beyond the suggested interaction with serotonin (B10506) receptors, the possibility of CGP 29030A interacting with other receptor targets or influencing different signaling pathways warrants exploration. Given its effects on neuronal activity and potential in pain and motor disorders, investigating its impact on other neurotransmitter systems or ion channels could reveal additional mechanisms contributing to its pharmacological profile. Research into potential signaling crosstalk between pathways modulated by this compound could provide insights into synergistic or complex regulatory effects. For instance, understanding how its potential interaction with serotonin receptors might influence or be influenced by its effects on dorsal horn neurons or gamma-motoneurons could open new avenues for therapeutic understanding. Future studies could employ broader screening approaches and advanced pharmacological techniques to identify any novel targets and map the intricate signaling networks affected by this compound.

Q & A

Q. What experimental methodologies are recommended for quantifying protein interactions with CGP 29030A in vitro?

The Bradford assay is a rapid and sensitive method for quantifying protein concentrations in microgram quantities using protein-dye binding principles . For studies involving this compound, ensure the assay is optimized to account for potential interference from the compound’s chemical properties (e.g., absorbance spectra). Validate results with orthogonal methods like the Lowry assay, which relies on the Folin-Ciocalteu reagent for protein measurement . Report both methods’ reproducibility metrics (e.g., coefficient of variation) to strengthen data reliability.

Q. How should researchers design experiments to assess this compound’s biochemical activity while minimizing batch-to-batch variability?

- Use standardized protocols for reagent preparation (e.g., buffer pH, temperature control) .

- Include internal controls (e.g., positive/negative controls for enzyme inhibition or activation) .

- Replicate experiments across independent batches, with statistical power analysis to determine sample size . Document deviations in the "Materials and Methods" section, following guidelines for clarity and reproducibility .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests . For studies with small sample sizes, apply non-parametric methods (e.g., Kruskal-Wallis test) to compare groups, as seen in clinical CGP testing analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue-specific effects .

- Validate in vitro findings using 3D cell cultures or organoids to better mimic in vivo conditions .

- Cross-reference discrepancies with prior literature, highlighting methodological differences (e.g., assay sensitivity, metabolite interference) .

Q. What strategies ensure reproducibility when scaling up this compound synthesis for preclinical trials?

- Characterize intermediates and final products using NMR, HPLC, and mass spectrometry .

- Adhere to protocols in the "Experimental" section of peer-reviewed journals, specifying reaction conditions (e.g., temperature, solvent purity) .

- Publish raw spectral data and chromatograms in supplementary materials to enable independent verification .

Q. How should multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

- Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify overrepresented biological processes .

- Use machine learning frameworks (e.g., random forest, LASSO regression) to prioritize high-confidence targets .

- Validate findings with functional assays (e.g., CRISPR knockouts, siRNA silencing) .

Methodological Considerations

Q. What ethical and reporting standards apply to studies involving this compound?

- Declare conflicts of interest and funding sources in the "Acknowledgments" section .

- Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public datasets .

- Adhere to journal-specific guidelines for figures, tables, and supplementary materials (e.g., Beilstein Journal of Organic Chemistry) .

Q. How can researchers optimize high-throughput screening (HTS) platforms for this compound derivatives?

- Implement automated liquid handling systems to reduce pipetting errors .

- Use Z’-factor scores to evaluate assay robustness, with values >0.5 indicating suitability for HTS .

- Apply cheminformatics tools (e.g., molecular docking) to prioritize derivatives with favorable binding affinities .

Data Validation and Publication

Q. What criteria define clinically relevant thresholds for this compound’s therapeutic index?

- Calculate therapeutic index (TI) as the ratio of LD₅₀ (lethal dose) to ED₅₀ (effective dose) in animal models .

- Compare TI values with established drugs in the same class, citing primary literature .

- Discuss translational relevance in the "Discussion" section, addressing species-specific metabolic differences .

Q. How should contradictory findings from independent labs investigating this compound be addressed in meta-analyses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.